Ala-pro-gly-trp-NH2 acetate salt

Reproductive Neurobiology Smooth Muscle Pharmacology Peptide Co-transmission

Researchers investigating molluscan neuropeptide signaling require sequence-authentic APGWamide-generic substitutions fail due to exquisite GPCR specificity. APGWamide acetate (CAS 144110-40-7) provides the native Ala-Pro-Gly-Trp-NH2 sequence essential for reproducible pharmacology. • Enables dissection of convergent PKC-sensitive signaling at S-like K+ channels vs. dopamine/FMRFamide inputs. • Paired with antagonist APGWGNamide (10⁻⁴ M blocks 10⁻⁶ M APGWamide) for rigorous loss-of-function controls. Supplied as lyophilized powder, ≥97% HPLC purity; global shipping with batch-specific QC documentation.

Molecular Formula C23H32N6O6
Molecular Weight 488.545
CAS No. 144110-40-7
Cat. No. B587709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-pro-gly-trp-NH2 acetate salt
CAS144110-40-7
Molecular FormulaC23H32N6O6
Molecular Weight488.545
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.CC(=O)O
InChIInChI=1S/C21H28N6O4.C2H4O2/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15;1-2(3)4/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28);1H3,(H,3,4)/t12-,16-,17-;/m0./s1
InChIKeyIWOGCGRUYRSYMO-BZJVTDFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Pro-Gly-Trp-NH2 Acetate Salt (APGWamide) | CAS 144110-40-7: A Key Molluscan Neuropeptide Tool for Reproductive & Feeding Neurobiology Research


The compound Ala-Pro-Gly-Trp-NH2 acetate salt (CAS 144110-40-7), also known as APGWamide, is a synthetic acetate salt form of an evolutionarily conserved molluscan tetrapeptide neuropeptide [1]. It is a critical signaling molecule in gastropods and bivalves, originally isolated from *Fusinus ferrugineus*, with well-characterized roles in modulating male reproductive behavior and feeding motor programs, primarily through G-protein coupled receptor (GPCR) activation of specific potassium channels [1][2].

Why Generic APGWamide Analogs Cannot Substitute for Ala-Pro-Gly-Trp-NH2 Acetate in Functional Assays


Generic substitution fails because the APGWamide signaling system exhibits exquisite sequence specificity. Minor alterations to the core tetrapeptide sequence drastically change its functional profile. For instance, C-terminal amidation is essential for biological activity, and truncation of the N-terminal Ala residue (yielding PGWamide) results in a significant loss of potency [1]. Conversely, a C-terminally truncated analog (GWamide) can act as an agonist with altered efficacy, while the addition of a Gly-Asn motif (APGWGNamide) transforms the peptide into a potent antagonist [1]. Therefore, any deviation from the native Ala-Pro-Gly-Trp-NH2 sequence yields a different pharmacological tool with distinct agonist/antagonist properties, precluding simple in-class interchangeability [1].

Quantitative Comparative Evidence for Ala-Pro-Gly-Trp-NH2 Acetate vs. Key Analogs & Co-Modulators


Antagonistic Interaction with Conopressin on Molluscan Vas Deferens Contractility

In *Lymnaea stagnalis* vas deferens tissue, APGWamide functionally antagonizes the excitatory effects of the co-localized neuropeptide conopressin in a dose-dependent manner [1]. While conopressin alone stimulates vas deferens contraction, the addition of APGWamide inhibits this effect, establishing a defined physiological antagonism that is not observed with other molluscan neuropeptides like FMRFamide in this specific context [1].

Reproductive Neurobiology Smooth Muscle Pharmacology Peptide Co-transmission

Convergent Activation of S-Like Potassium Channels: Shared vs. Distinct Pathway Utilization

APGWamide, dopamine, and the neuropeptide FMRFamide all converge to activate the same S-like potassium channel in *Lymnaea* light green cells [1]. However, their signaling pathways diverge in sensitivity to kinase inhibition. While the potassium currents induced by all three agonists are inhibited by PKA activation, only the APGWamide- and FMRFamide-induced currents are fully blocked by PKC activation; the dopamine-induced current is not [1]. This indicates that while the ion channel endpoint is shared, the specific G-protein coupling and upstream signaling cascades (e.g., sensitivity of the G-protein/phospholipase step to PKC) are distinct for APGWamide compared to dopamine [1].

Electrophysiology GPCR Signaling Comparative Pharmacology

Defined Agonist-Antagonist Pair: APGWamide vs. APGWGNamide on Molluscan Muscle

A structure-activity relationship (SAR) study identified APGWGNamide as a specific antagonist of APGWamide [1]. The quantitative blockade of the native peptide's effect provides a validated tool for dissecting APGWamide function.

Peptide Library Screening SAR Neuromodulation

Key Sequence Requirements for Biological Activity: Impact of Truncation

The N-terminal alanine and C-terminal amide are critical for full biological activity. Structural analogs missing these key features exhibit altered functional profiles [1].

Structure-Activity Relationship Peptide Chemistry Functional Genomics

High Purity Acetate Salt Form for Reproducible in vitro and in vivo Studies

The compound is supplied as a high-purity acetate salt, a standard formulation that ensures optimal solubility and stability for biological assays [1]. Vendors report purity levels of ≥97% (HPLC), which is critical for minimizing confounding effects from peptide impurities in sensitive electrophysiological or behavioral experiments [1].

Peptide Chemistry Analytical Chemistry Reproducibility

Unique Role in Molluscan Feeding Motor Programs

In the snail *Lymnaea stagnalis*, APGWamide is uniquely localized within identified cerebrobuccal neurons that are part of the feeding central pattern generator (CPG) [1]. Tonic or phasic stimulation of these APGWamide-containing neurons can initiate and modulate rhythmic feeding motor output [1]. This function is distinct from other co-expressed peptides, providing a specific molecular handle to dissect feeding circuit dynamics.

Motor Control Central Pattern Generator Invertebrate Neurobiology

Validated Research Applications for Ala-Pro-Gly-Trp-NH2 Acetate Based on Comparative Evidence


Dissecting Signal Convergence in GPCR-K+ Channel Coupling

Researchers studying how multiple neuromodulators converge onto a single ion channel will find APGWamide indispensable. As demonstrated, APGWamide, dopamine, and FMRFamide all activate the same S-like K+ channel in *Lymnaea* neurons [1]. However, the APGWamide pathway is unique in its sensitivity to PKC at the G-protein/phospholipase step. This allows for precise pharmacological dissection of convergent versus divergent signaling elements upstream of the channel, a level of analysis not possible with less well-characterized peptides [1].

Investigating Peptide Co-transmission and Antagonism in Reproductive Circuits

The defined antagonistic interaction between co-localized APGWamide and conopressin in the vas deferens provides a powerful model for studying neuropeptide co-transmission [1]. APGWamide is required to recreate this functional antagonism *in vitro* and is essential for investigating how opposing peptidergic signals are integrated at the target organ to control complex behaviors like ejaculation [1].

Validating APGWamide Function Using a Defined Agonist-Antagonist Pair

For loss-of-function studies in molluscan systems, using APGWamide in conjunction with its specific antagonist APGWGNamide offers a rigorous experimental approach [1]. The established quantitative relationship (10⁻⁴ M APGWGNamide blocks 10⁻⁶ M APGWamide) provides a validated protocol for confirming the specificity of APGWamide-mediated effects in both *Mytilus* and *Euhadra* muscle bioassays, a gold standard in invertebrate pharmacology [1].

Probing Structure-Activity Relationships (SAR) of Molluscan Neuropeptides

APGWamide serves as the essential reference agonist for any SAR campaign targeting the molluscan APGWamide receptor. Because truncated analogs like PGWamide and GWamide exhibit distinct potency shifts (e.g., PGWamide is less potent, GWamide can be equipotent or slightly more potent) [1], the full-length native peptide is the non-negotiable baseline against which all new analogs must be compared to understand the molecular determinants of efficacy and affinity at this receptor [1].

Selective Modulation of Feeding Motor Programs in Invertebrate Model Organisms

APGWamide's specific localization in identified feeding circuit neurons makes it an ideal tool for studying the neuromodulation of central pattern generators (CPGs) [1]. Researchers can use this peptide to selectively probe the peptidergic component of the feeding motor network, disentangling its role from other modulatory inputs and understanding how peptide release shapes rhythmic motor patterns underlying a vital behavior [1].

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